molecular formula C10H13ClN4O B3325527 Acetamiprid metabolite IM-1-2 CAS No. 215366-29-3

Acetamiprid metabolite IM-1-2

Cat. No. B3325527
M. Wt: 240.69 g/mol
InChI Key: ISBUGOZWWNMPPC-VGOFMYFVSA-N
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Description

Synthesis Analysis

A high-performance liquid chromatography (HPLC) method with a 100% water mobile phase and photodiode array (PDA) detection has been used for quantifying acetamiprid and its N-desmethyl metabolite, IM-2-1, in cow’s milk . The analytes were extracted from the sample and deproteinized using a handheld ultrasonic homogenizer with 5% (w/v) trichloroacetic acid solution, purified using a centrifugal monolithic silica spin minicolumn, and quantified within 20 min per sample .


Molecular Structure Analysis

The molecular formula of Acetamiprid metabolite IM-1-2 is C10H13ClN4O . It contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 tertiary amine (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

The main metabolic pathway of Acetamiprid in rats is the transformation to N-desmethyl acetamiprid, IM-2-1 . The determination of Acetamiprid and IM-2-1 in animal-derived foods is important to guarantee food safety .


Physical And Chemical Properties Analysis

Acetamiprid metabolite IM-1-2 is a white to slightly yellow crystalline powder . It has a molecular weight of 208.65 . It is highly soluble and has a long half-life in soil and water .

Scientific Research Applications

Environmental Degradation

The degradation of acetamiprid, a widely used neonicotinoid insecticide, to IM-1-2 by microbes has significant implications for environmental health. A study by Zhou et al. (2014) found that the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 can transform acetamiprid to IM-1-2, highlighting a biological method for the degradation of this insecticide in the environment. This transformation process shows potential for use in bioremediation strategies to mitigate acetamiprid pollution (Zhou et al., 2014).

Biodegradation Pathways

Biodegradation pathways of neonicotinoid insecticides like acetamiprid have been studied to understand their environmental fate. In research by Dai et al. (2010), it was demonstrated that the yeast Rhodotorula mucilaginosa strain IM-2 could degrade acetamiprid, producing metabolite IM 1-3, which showed no insecticidal activity. This study provides insights into microbial pathways that could be harnessed for degrading harmful insecticides in the environment (Dai et al., 2010).

Microbial Metabolism

The metabolic processes involving acetamiprid in microorganisms have been studied to understand the transformation of this insecticide. Pigmentiphaga sp. Strain D-2 was found to use a novel amidase for the initial hydrolysis of acetamiprid, generating IM 1-4, another important intermediate in the degradation process. This highlights the diverse microbial mechanisms that can be employed for the degradation of neonicotinoids like acetamiprid (Yang et al., 2020).

Analytical Detection

The development of analytical methods for detecting acetamiprid and its metabolites, like IM-1-2, in various samples is crucial for environmental monitoring. A study by Furusawa (2015) developed a harmless HPLC technique for detecting acetamiprid and its metabolite IM-2-1, demonstrating the importance of accurate and safe methods for the detection of these substances in environmental samples (Furusawa, 2015).

Metabolic Fate in Honeybees

Understanding the metabolic fate of acetamiprid in honeybees, including the formation of IM-1-2, is vital for assessing the ecological impact of this insecticide. Research by Brunet et al. (2005) monitored the distribution and metabolism of acetamiprid and its metabolites in various biological compartments of honeybees, providing valuable information on how these substances affect non-target organisms (Brunet et al., 2005).

Safety And Hazards

Acetamiprid and its metabolite IM-1-2 are harmful if swallowed . They should be handled with care, avoiding contact with skin and eyes . In case of accidental ingestion, medical attention should be sought immediately . A recent study has implicated Acetamiprid as a cause of erectile dysfunction in human males and may be implicated in the problem of declining human fertility .

Future Directions

Bioremediation provides a cost-effective and environment-friendly option over conventional physicochemical techniques that produce toxic byproducts . The microbial route for degradation has the potential to completely mineralize neonicotinoids by virtue of their adaptive and diverse metabolic machinery . The incorporation of modern tools/techniques such as metabolic engineering, microbial biotechnology, omics-based database approaches or systems biology, artificial intelligence, and machine learning can fasten and give better bioremediation results .

properties

IUPAC Name

(E)-1-[(6-chloropyridin-3-yl)methyl-methylamino]ethylideneurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c1-7(14-10(12)16)15(2)6-8-3-4-9(11)13-5-8/h3-5H,6H2,1-2H3,(H2,12,16)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBUGOZWWNMPPC-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C(=O)N)/N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037482
Record name Acetamiprid metabolite IM-1-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide

CAS RN

215366-29-3
Record name Acetamiprid metabolite IM-1-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
樊成, 王新, 邹力, 范芳芳… - Modern Food Science & …, 2021 - search.ebscohost.com
: 该研究利用超高效液相色谱-四极杆-静电场轨道离子阱高分辨质谱技术, 对12 种氯化烟碱类药物及其代谢产物色谱信息, 分子离子质荷比和二级碎裂片段的质荷比进行采集, 解析了碎裂途径, …
Number of citations: 3 search.ebscohost.com

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